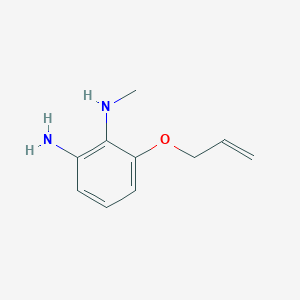
1-Allyloxy-2-methylamino-3-aminobenzene
Cat. No. B8405559
M. Wt: 178.23 g/mol
InChI Key: FXSWAERVWKGOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04310527
Procedure details


4-Allyloxy-3-methyl-benzimidazol-2-one, which has a melting point of 167°-168°, is obtained analogously to Example 10c) from 5.4 g of 1-allyloxy-2-methylamino-3-aminobenzene and 6.1 g N,N'-carbonyldiimidazole in 100 ml of toluene, after working up and subsequently recrystallising from toluene.

Name
4-Allyloxy-3-methyl-benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[C:13]2[N:12](C)[C:11](=O)[NH:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)[CH:2]=[CH2:3]>C1(C)C=CC=CC=1>[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([NH2:10])[C:13]=1[NH:12][CH3:11])[CH:2]=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
4-Allyloxy-3-methyl-benzimidazol-2-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=CC=CC=2NC(N(C21)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC1=C(C(=CC=C1)N)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.4 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
